molecular formula C12H22N4O5 B1277396 Tetraalanine CAS No. 926-79-4

Tetraalanine

Cat. No.: B1277396
CAS No.: 926-79-4
M. Wt: 302.33 g/mol
InChI Key: ZHRZLXZJVUFLNY-XAMCCFCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraalanine is a peptide composed of four alanine residues. It is a model peptide often used in scientific research to study protein folding, peptide conformation, and interactions due to its simplicity and well-defined structure. The compound is particularly noted for its propensity to adopt the polyproline II (PPII) helix conformation in aqueous solutions .

Biochemical Analysis

Biochemical Properties

Tetraalanine plays a significant role in biochemical reactions due to its ability to adopt specific conformations, such as the polyproline II (PPII) helix . This conformation is prevalent in disordered polypeptides and unfolded proteins. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For example, this compound can undergo hydrolysis in the presence of proteolytic enzymes, leading to the formation of smaller peptides and amino acids . The interactions of this compound with these biomolecules are crucial for understanding its role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis in the presence of proteolytic enzymes, leading to the formation of smaller peptides and amino acids . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are essential for understanding the long-term impact of this compound in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraalanine can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. One common method involves the coupling of benzyloxycarbonyl-l-alanyl-d-alanine and l-alanyl-l-alanine p-nitrobenzyl ester hydrobromide in the presence of 1-hydroxybenzotriazole monohydrate and dicyclohexylcarbodiimide . The reaction is typically carried out in dimethylformamide at low temperatures (around -10°C) and stirred overnight at 4°C. The product is then purified by filtration and washing .

Industrial Production Methods: While this compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. Techniques such as automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are commonly employed.

Chemical Reactions Analysis

Types of Reactions: Tetraalanine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. In hot, compressed liquid water, this compound can hydrolyze to form di-alanine and alanine anhydride . The reaction pathways are influenced by pH, temperature, and time.

Common Reagents and Conditions:

    Hydrolysis: Typically involves water and can be catalyzed by acids or bases.

    Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Involves nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

    Hydrolysis: Di-alanine, alanine anhydride.

    Oxidation: Oxidized peptides with modified side chains.

    Substitution: Peptides with substituted side chains depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its strong propensity to adopt the PPII helix conformation, making it an ideal model for studying peptide behavior in aqueous solutions . Its simplicity and well-defined structure allow for detailed spectroscopic and kinetic studies, providing valuable insights into peptide chemistry and biology.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRZLXZJVUFLNY-XAMCCFCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926-79-4
Record name Alanyl-alanyl-alanyl-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-L-alanyl-N-L-alanyl-N-L-alanyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFI1804G4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraalanine
Reactant of Route 3
Tetraalanine
Reactant of Route 4
Tetraalanine
CID 19812256
Tetraalanine
Reactant of Route 6
Tetraalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.